molecular formula C21H27ClN2O4 B12759978 Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- CAS No. 97181-42-5

Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-

Cat. No.: B12759978
CAS No.: 97181-42-5
M. Wt: 406.9 g/mol
InChI Key: HVASDTROXMAGGS-WGCWOXMQSA-N
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Description

Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a piperidine ring, and a benzodioxole moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- typically involves multiple steps. One common approach is the condensation of 1,3-benzodioxole with acrolein to form an intermediate, which is then reacted with piperidine and pyrrolidine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (E,E)-
  • Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (Z)-

Uniqueness

Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

97181-42-5

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-en-1-one;hydrochloride

InChI

InChI=1S/C21H26N2O4.ClH/c24-18(5-3-16-4-6-19-20(13-16)27-15-26-19)17-7-11-22(12-8-17)14-21(25)23-9-1-2-10-23;/h3-6,13,17H,1-2,7-12,14-15H2;1H/b5-3+;

InChI Key

HVASDTROXMAGGS-WGCWOXMQSA-N

Isomeric SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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